molecular formula C7H10N2S B13535890 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole

5-(Azetidin-3-yl)-4-methyl-1,3-thiazole

Cat. No.: B13535890
M. Wt: 154.24 g/mol
InChI Key: DCTDMIOMTZNTBG-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-4-methyl-1,3-thiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, functioning as a versatile scaffold for the development of novel therapeutic agents. It incorporates two privileged pharmacophores: the 1,3-thiazole ring and the azetidine ring . The thiazole moiety is a fundamental structural component found in a wide range of FDA-approved drugs, including antiretroviral (ritonavir), antifungal (abafungin), and anticancer (tiazofurin) agents . Its broad utility stems from its diverse biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties, making it a prime candidate for generating new chemical entities in oncology and infectious disease research . The azetidine ring, a strained four-membered nitrogen heterocycle, is increasingly valued in drug design for its ability to confer metabolic stability and improve physicochemical properties, as demonstrated in various synthetic studies . The molecular hybridization of these two rings into a single structure presents a powerful strategy for creating sophisticated molecular architectures. Researchers can leverage this compound as a core building block to develop potential inhibitors and probe biological pathways, particularly in the synthesis of libraries aimed at targeting aggressive cancer cell lines, such as hepatocellular carcinoma (HepG-2), where similar hybrid molecules have shown potent activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

5-(azetidin-3-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C7H10N2S/c1-5-7(10-4-9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3

InChI Key

DCTDMIOMTZNTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2CNC2

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 5 Azetidin 3 Yl 4 Methyl 1,3 Thiazole Derivatives

Reactivity Profile of the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom within the azetidine ring of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole is a secondary amine, rendering it both basic and nucleophilic. wikipedia.org Its reactivity is central to the derivatization of the molecule. The lone pair of electrons on the nitrogen can readily participate in reactions with a wide range of electrophiles. However, the pKa of the azetidine nitrogen can be influenced by the electronic properties of the N-substituent. nih.gov In this specific molecule, the thiazole (B1198619) group's electronic character could modulate the nitrogen's basicity compared to simpler N-alkyl azetidines.

Key reactions involving the azetidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen, forming a tertiary amine. This can also lead to the formation of a quaternary azetidinium salt, which further activates the ring for nucleophilic attack. nih.govrsc.org

N-Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of amides. This transformation is often used to install various functional groups and is a common strategy in medicinal chemistry. orientjchem.orgrsc.org

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many biologically active compounds.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield N-substituted derivatives. nih.gov

These transformations highlight the versatility of the azetidine nitrogen as a handle for molecular elaboration, allowing for the systematic modification of the compound's physicochemical properties.

Table 1: Representative Reactions of the Azetidine Nitrogen
Reaction TypeReagentFunctional Group Formed
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide
N-SulfonylationSulfonyl Chloride (e.g., TsCl)Sulfonamide
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl

Ring-Opening and Rearrangement Reactions of the Azetidine Moiety

A defining characteristic of azetidines is their considerable ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions under various conditions. rsc.orgrsc.org This reactivity provides a pathway to highly functionalized linear amine structures. nih.gov The ring-opening is typically facilitated by the activation of the azetidine nitrogen.

Under acidic conditions, protonation of the nitrogen atom makes the ring's C-N bonds more susceptible to cleavage by nucleophiles. nih.govacs.org Alternatively, the formation of a quaternary azetidinium ion, for instance through N-alkylation, significantly enhances the ring's electrophilicity and promotes nucleophilic attack. organic-chemistry.orgresearchgate.net

The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidine ring substituents and the incoming nucleophile. organic-chemistry.org For an azetidin-3-yl substituent, nucleophilic attack could potentially occur at either of the methylene (B1212753) carbons (C2 or C4) of the azetidine ring. Studies have shown that nucleophiles tend to attack the less sterically hindered carbon atom. nih.govorganic-chemistry.org A variety of nucleophiles, including halides, amines, alkoxides, and azide (B81097) ions, can be employed in these reactions. organic-chemistry.orgresearchgate.net In some cases, intramolecular ring-opening can occur if a suitable nucleophilic group is tethered to the azetidine nitrogen. nih.govacs.org

Table 2: Potential Azetidine Ring-Opening Reactions
Activation MethodNucleophileProduct Type
Acid Catalysis (Protonation)H₂Oγ-Amino Alcohol
Azetidinium Ion FormationAzide (N₃⁻)γ-Azido Amine
Azetidinium Ion FormationAcetate (B1210297) (CH₃COO⁻)γ-Amino Ester
Acid Catalysis (Protonation)Thiol (RSH)γ-Amino Thioether

Electrophilic and Nucleophilic Substitution Reactions on the 1,3-Thiazole Ring

The 1,3-thiazole ring is an aromatic heterocycle with a distinct electronic distribution that governs its reactivity. The C2 position is the most electron-deficient, while the C5 position is the most electron-rich. pharmaguideline.com

Electrophilic Aromatic Substitution: In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position. pharmaguideline.comresearchgate.net However, in this compound, this position is already substituted. The azetidinyl group at C5 is expected to be an activating group, directing incoming electrophiles. The next most favorable site for electrophilic attack is generally the C4 position, but this is also substituted with a methyl group. Therefore, electrophilic substitution is challenging and would likely require forcing conditions, potentially targeting the C2 position if it is unsubstituted. Reactions such as halogenation and nitration, which often require acidic conditions, would first protonate the basic azetidine nitrogen, converting the substituent into a strongly deactivating group and further hindering electrophilic attack on the thiazole ring.

Nucleophilic Aromatic Substitution: The electron-deficient C2 position is the primary site for nucleophilic attack. pharmaguideline.comnih.gov This reactivity is enhanced if a good leaving group (e.g., a halogen) is present at C2. Another common strategy to activate the C2 position is the quaternization of the ring nitrogen (N3) via N-alkylation, which increases the acidity of the C2-proton. pharmaguideline.com Subsequent deprotonation of the C2 position with a strong organometallic base (e.g., n-butyllithium) generates a potent nucleophile that can react with various electrophiles. pharmaguideline.com

Functional Group Transformations and Side-Chain Elaborations

The methyl group at the C4 position of the thiazole ring is not inert and can be a site for further chemical modification. The protons of a methyl group attached to a heterocyclic ring can exhibit acidity, allowing for deprotonation with a strong base. The resulting carbanion can then be trapped with various electrophiles, enabling C-C bond formation.

Furthermore, the methyl group can undergo condensation reactions. For example, in the presence of a base, it can react with aromatic aldehydes in a Knoevenagel-type condensation to form a styryl-thiazole derivative. nih.govresearchgate.net This reaction extends the conjugation of the system and provides a route to a diverse range of analogs.

As discussed in Section 3.1, the secondary nitrogen of the azetidine ring is a prime location for derivatization. This site allows for the introduction of a wide array of substituents to modulate the molecule's properties. The high reactivity of this nitrogen enables facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies. Common derivatizations include reactions with alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates to yield the corresponding N-alkylated, N-acylated, N-sulfonylated, and N-carbamoylated products, respectively. orientjchem.orgrsc.orgnih.gov

Table 3: Derivatization Reactions of the Azetidine Nitrogen
Reagent ClassExample ReagentProduct Functional GroupSignificance
Alkyl HalideBenzyl bromideN-Benzyl AzetidineIntroduces lipophilic groups
Acyl ChlorideBenzoyl chlorideN-Benzoyl Azetidine (Amide)Modifies electronic properties, H-bonding
Sulfonyl ChlorideDansyl chlorideN-Dansyl Azetidine (Sulfonamide)Introduces fluorescent tags, modifies polarity
IsocyanatePhenyl isocyanateN-Phenylcarbamoyl Azetidine (Urea)Adds hydrogen bond donor/acceptor sites

Exploration of Intermolecular Interactions and Complexation Tendencies

The structure of this compound contains multiple sites capable of engaging in various non-covalent intermolecular interactions, which are crucial for its behavior in condensed phases and its potential binding to biological targets.

The thiazole ring contains two heteroatoms that can participate in hydrogen bonding: the nitrogen atom (N3) as a hydrogen bond acceptor and the sulfur atom, which can engage in weaker S···H interactions. The aromatic nature of the thiazole ring also allows for π-π stacking interactions with other aromatic systems.

The azetidine moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). These interactions are fundamental in forming supramolecular assemblies.

Furthermore, the presence of nitrogen and sulfur heteroatoms makes the molecule a potential ligand for coordination with various metal ions. nih.gov Thiazole derivatives are known to form stable complexes with transition metals like copper, zinc, nickel, and cobalt, coordinating through the thiazole nitrogen and sometimes the sulfur atom. researchgate.netresearchgate.netnih.govorientjchem.org The azetidine nitrogen can also act as a coordination site, potentially allowing the molecule to function as a bidentate ligand, bridging a metal center between the two heterocyclic rings.

Table 4: Potential Intermolecular Interactions and Coordination
Interaction TypeParticipating MoietyRole
Hydrogen BondingAzetidine N-HDonor
Hydrogen BondingAzetidine N atomAcceptor
Hydrogen BondingThiazole N atomAcceptor
π-π StackingThiazole Ringπ-System
Metal CoordinationThiazole N, Azetidine NLigand Donor Atoms

Structural Characterization and Advanced Spectroscopic Analysis in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and separation of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole from reaction mixtures and potential impurities. Due to the compound's polarity, imparted by the azetidine (B1206935) ring, and its UV-active thiazole (B1198619) chromophore, reversed-phase HPLC with UV detection is a highly suitable analytical approach.

A typical HPLC method for this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities, which is crucial for resolving the target compound from starting materials, by-products, and degradation products.

The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions. The purity of a sample is determined by integrating the area of the corresponding peak in the chromatogram and expressing it as a percentage of the total peak area. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

ParameterTypical ConditionRationale
Stationary PhaseReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Effective for separating moderately polar organic compounds.
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
ElutionGradientAllows for the separation of compounds with varying polarities.
Flow Rate1.0 mL/minStandard flow rate for analytical separations.
DetectionUV at ~254 nmThe thiazole ring exhibits strong UV absorbance.
Injection Volume10 µLStandard volume for analytical HPLC.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the planarity of the 4-methyl-1,3-thiazole ring and the conformation of the azetidine ring. The puckering of the four-membered azetidine ring is of particular interest, as it can adopt different conformations. The analysis would also elucidate the relative orientation of the azetidine and thiazole rings with respect to each other.

Furthermore, the crystallographic data would provide insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the azetidine nitrogen, and potential π-π stacking interactions between the thiazole rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this exact compound is not publicly available, related thiazole derivatives have been studied, providing a basis for expected structural features. nih.gov

Crystallographic ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this size.
Space Groupe.g., P2₁/c or P2₁2₁2₁Describes the symmetry of the crystal lattice.
Key Bond Lengths (Å)C-S (thiazole): ~1.72 C-N (thiazole): ~1.37 C-C (azetidine): ~1.54 C-N (azetidine): ~1.47Confirms the covalent framework of the molecule.
Key Bond Angles (°)Angles within the thiazole ring: ~110-115 Angles within the azetidine ring: ~88-92Reveals ring strain and geometry.
Intermolecular InteractionsN-H···N or N-H···S hydrogen bonds, π-π stackingDetermines the packing of molecules in the crystal.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Given that this compound possesses a chiral center at the 3-position of the azetidine ring, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are vital for assigning its absolute stereochemistry. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, by a chiral molecule.

The experimental ECD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive and/or negative Cotton effects corresponding to its electronic transitions. To assign the absolute configuration (R or S), this experimental spectrum is typically compared with a theoretically calculated ECD spectrum. The theoretical spectrum is generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), for a specific stereoisomer. A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the chiral center.

ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, provides complementary information. The shape of the ORD curve, particularly in the region of electronic absorptions (the Cotton effect region), is also characteristic of the stereochemistry of the molecule.

Computational and Theoretical Investigations of Azetidinyl Thiazole Systems

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of azetidinyl-thiazole systems. The conformational landscape of "5-(Azetidin-3-yl)-4-methyl-1,3-thiazole" is primarily dictated by the rotational freedom around the single bond connecting the azetidine (B1206935) and thiazole (B1198619) rings, as well as the puckering of the four-membered azetidine ring.

Table 1: Representative Torsional Angles and Ring Puckering Parameters for Low-Energy Conformers of this compound

ConformerDihedral Angle (N-C-C-S, °)Azetidine Puckering Amplitude (Å)Relative Energy (kcal/mol)
A-600.150.00
B1800.140.75
C600.150.90

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of azetidinyl-thiazole systems that are not accessible through classical molecular modeling.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic properties of molecules. scispace.comresearchgate.neteurjchem.comnih.gov DFT calculations can provide valuable information about the distribution of electrons within "this compound," which is crucial for understanding its reactivity and intermolecular interactions.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For "this compound," the nitrogen atoms in both rings are expected to be regions of negative potential.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts. nih.gov These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. The calculated ¹H and ¹³C NMR chemical shifts for "this compound" can be compared with experimental data to validate the computed geometry. epu.edu.iq

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

The azetidinyl-thiazole scaffold possesses functional groups capable of engaging in various non-covalent interactions, which are critical for its behavior in a biological context. The secondary amine in the azetidine ring can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor. nih.govmdpi.com

Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. For instance, in a protein-ligand complex, these analyses can reveal the strength and nature of hydrogen bonds between the molecule and amino acid residues. While "this compound" has a single aromatic thiazole ring, π-stacking interactions with other aromatic systems are also a possibility that can be explored computationally.

Computational Ligand Design Principles and Molecular Recognition Simulations.nih.govnih.gov

The structural and electronic features of the azetidinyl-thiazole scaffold make it an interesting starting point for computational ligand design. digitellinc.comnih.gov Molecular docking simulations are a primary tool for predicting the binding mode and affinity of a ligand to a biological target. nih.govplos.orgresearchgate.net

To understand the fundamental interactions of the "this compound" scaffold, molecular recognition simulations can be performed with model systems. These systems can be simplified representations of protein active sites, containing key amino acid residues.

For example, the azetidine nitrogen can form a crucial hydrogen bond with the side chain of an aspartate or glutamate (B1630785) residue. The thiazole ring can engage in hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine. nih.govasm.org The nitrogen atom of the thiazole ring can also accept a hydrogen bond from residues such as serine or threonine.

Table 3: Potential Intermolecular Interactions of the this compound Scaffold with Model Amino Acid Residues

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue
Azetidine NHHydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr
Thiazole NHydrogen Bond AcceptorSer, Thr, Asn, Gln
Thiazole RingHydrophobic/π-StackingPhe, Tyr, Trp, Leu, Val
Methyl GroupHydrophobicAla, Val, Leu, Ile

Structural Determinants for Binding Profiles (without direct biological claims)

The binding profile of any small molecule, including this compound, is fundamentally governed by its three-dimensional structure and electronic properties. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in dissecting these determinants. nih.govnih.gov These techniques provide insights into the molecule's preferred conformations, flexibility, and the nature of its potential intermolecular interactions.

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule, revealing the stability of different conformers and the energy barriers between them. nih.govrsc.org The electronic landscape, calculated via methods like DFT, highlights regions of positive and negative electrostatic potential, which are crucial for electrostatic and hydrogen bonding interactions. nih.gov The azetidine ring contains a secondary amine (NH group) that can act as a hydrogen bond donor. The thiazole ring contains a nitrogen atom that is a potential hydrogen bond acceptor, and the ring's π-system can participate in π-stacking or π-cation interactions. Computational analyses quantify properties such as bond lengths, bond angles, and dihedral angles, which together define the molecule's precise geometry for interaction modeling. nih.govmdpi.com

Table 1: Representative Calculated Structural Parameters for this compound.
ParameterDescriptionTypical Calculated Value
C-C (inter-ring) Bond LengthThe length of the bond connecting the azetidine and thiazole rings.~1.50 Å
Azetidine Puckering AngleThe angle defining the deviation of the azetidine ring from planarity.~20-30°
C-N-C (Azetidine) Bond AngleThe internal bond angle within the strained four-membered ring.~90°
Thiazole-Azetidine Dihedral AngleThe torsion angle defining the relative rotation of the two rings.Variable (energy minima dependent on rotation)
Hydrogen Bond Donor SiteAzetidine N-H group.Partial positive charge on H
Hydrogen Bond Acceptor SiteThiazole N atom.Partial negative charge on N

Structure-Property Relationship (SPR) Studies Beyond Biological Activity

Structure-Property Relationship (SPR) studies investigate how modifications to a chemical structure influence its physicochemical properties. For azetidinyl-thiazole systems, computational chemistry offers a powerful tool for predicting these properties, guiding the design of molecules with desired characteristics without an initial focus on biological endpoints. researchgate.net Key properties include solubility, lipophilicity (logP), polar surface area (PSA), and electronic parameters like dipole moment and frontier molecular orbital (HOMO/LUMO) energies. researchgate.netresearchgate.net

For the this compound scaffold, hypothetical modifications at various positions can be modeled to predict their impact. For instance, substitution on the azetidine nitrogen is a common synthetic modification. Adding a small alkyl group (e.g., methyl) would likely increase lipophilicity and decrease aqueous solubility. Conversely, adding a polar group (e.g., a hydroxyl or carboxyl group) would increase polarity and solubility.

Table 2: Predicted Structure-Property Relationships for Analogs of this compound.
Structural ModificationPredicted Effect on logP (Lipophilicity)Predicted Effect on PSA (Polarity)Predicted Effect on Dipole Moment
N-methylation of azetidineIncreaseSlight DecreaseMinor Change
N-acetylation of azetidineIncreaseIncreaseIncrease
Replacement of thiazole-CH₃ with -HDecreaseMinor ChangeMinor Change
Replacement of thiazole-CH₃ with -CF₃IncreaseMinor ChangeSignificant Increase
Replacement of thiazole-CH₃ with -OCH₃Minor ChangeIncreaseIncrease

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly DFT, is a cornerstone for elucidating the mechanisms of chemical reactions. researchgate.net For the synthesis of the this compound core, the most probable route involves a variation of the Hantzsch thiazole synthesis. nih.govsynarchive.comchemhelpasap.com This classic method involves the condensation of an α-haloketone with a thioamide. nih.gov

A plausible computational study would model the reaction between a thioamide precursor derived from azetidine (e.g., azetidine-3-carbothioamide) and an appropriate α-haloketone (e.g., 3-chloro-2-butanone). DFT calculations can map out the entire reaction energy profile, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov

The generally accepted mechanism for the Hantzsch synthesis proceeds through several key steps that can be modeled computationally: mdpi.com

S-alkylation: The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. This is typically an Sₙ2 reaction, and its transition state can be located and characterized.

Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where the thioamide nitrogen attacks the carbonyl carbon of the ketone. This step forms the five-membered ring.

Dehydration: The cyclic intermediate, a hydroxythiazoline, then eliminates a molecule of water to form the final aromatic thiazole ring. The energy barriers for proton transfers and the final water elimination can be calculated to determine the rate-limiting step.

By calculating the Gibbs free energy for each stationary point along the reaction coordinate, a complete energy profile can be constructed. The transition states are confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov Such studies provide fundamental insights into reaction feasibility, regioselectivity, and potential side reactions, aiding in the optimization of synthetic protocols.

Table 3: Key Computational Outputs for Reaction Mechanism Elucidation.
Computational OutputSignificance in Mechanism Study
Optimized GeometriesProvides the 3D structure of reactants, intermediates, transition states, and products.
Relative Energies (ΔE, ΔH, ΔG)Determines the reaction's thermodynamics (exothermic/endothermic) and the activation energy barriers.
Vibrational FrequenciesConfirms that structures are energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC)Verifies that a located transition state connects the correct reactant and product.

Advanced Research Applications and Future Directions for Azetidinyl Thiazole Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

The azetidinyl-thiazole framework serves as a valuable building block in organic synthesis due to the combined reactivity and structural features of its constituent rings. The thiazole (B1198619) moiety is a common scaffold in biologically active compounds and approved drugs, making it a desirable target in synthetic chemistry. Synthetic chemists utilize these scaffolds to construct more complex molecules by leveraging the reactivity of both the azetidine (B1206935) and thiazole components.

The synthesis of thiazole derivatives often involves multicomponent reactions, which are efficient and align with the principles of green chemistry. For instance, the Hantzsch thiazole synthesis and its variations are commonly employed, reacting α-haloketones with thioamides. The azetidine ring, while stable, can be functionalized or can influence the molecule's conformation, providing rigidity and specific spatial arrangements. The synthesis of molecules containing multiple thiazole rings has been shown to enhance certain biological activities, driving interest in using simpler thiazole derivatives as foundational units for more elaborate structures.

Key synthetic reactions involving these scaffolds include:

Condensation Reactions: Used to build the core thiazole structure or to append other functional groups.

Cyclization Reactions: Essential for forming the azetidine or thiazole rings from acyclic precursors.

Functional Group Interconversion: Modifying substituents on the rings to create a library of derivatives for further studies.

The development of environmentally benign synthetic routes, such as using water as a solvent or employing reusable catalysts, is an active area of research aimed at making the synthesis of these valuable building blocks more sustainable.

Development of Chemical Probes for Molecular Biology Research (non-therapeutic)

The unique properties of the azetidinyl-thiazole scaffold have been harnessed to create sophisticated chemical probes for non-therapeutic research in molecular biology. These probes are instrumental in visualizing and studying biological processes within living cells.

A notable example is the development of Azetidinyl Malachite Green (Aze-MG), a derivative of Malachite Green (MG). By replacing the N,N-dimethylamino group of MG with an azetidine ring, researchers significantly enhanced the brightness and photostability of the resulting fluorogen-activating protein (FAP) complex. This modification suppresses the twisted intramolecular charge transfer (TICT) effect, leading to a higher quantum yield. The resulting probe, Aze-MG, is ideal for long-term, live-cell super-resolution fluorescence imaging.

Thiazole derivatives, in general, are excellent candidates for fluorescent probes. Thiazole Orange (TO), an asymmetric cyanine dye, and its analogues become strongly fluorescent upon binding to nucleic acids like DNA and RNA. This "light-up" property makes them highly effective as stains and probes for detecting and imaging genetic material. Researchers have designed TO-functionalized oligonucleotides that exhibit significant fluorescence enhancement and can discriminate between matched and mismatched DNA or RNA sequences.

Furthermore, thiazole-based fluorescent probes have been developed for the highly sensitive and selective imaging of specific biomolecules, such as cysteine, in cells and living organisms like zebrafish. These probes often work via a fluorescence enhancement mechanism upon reacting with the target molecule, allowing for precise tracking and quantification.

Exploration as Ligands in Coordination Chemistry Research

The coordination chemistry of azetidine derivatives remains a relatively unexplored field, presenting significant opportunities for new discoveries. However, both azetidine and thiazole moieties contain heteroatoms (nitrogen and sulfur) with lone pairs of electrons, making them excellent candidates for ligands that can coordinate with metal ions. The nitrogen atom in the thiazole ring is the most common coordination site.

Research has shown that functionalized azetidines can act as tridentate and quadridentate ligands, forming stable complexes with transition metals like copper(II) and zinc(II). These complexes exhibit specific coordination geometries, such as square-pyramidal and trigonal bipyramidal. The resulting metal-organic frameworks (MOFs) and coordination polymers (CPs) are of great interest for their potential applications.

Thiazole and its derivatives have been used to create a variety of coordination complexes with metals, including copper. These complexes are studied for their structural properties and potential applications. For example, thiazole can act as a terminal N-bound ligand in the formation of 1D or 2D coordination polymers. The combination of the azetidinyl group, which can impart conformational rigidity, with the proven coordinating ability of the thiazole ring offers a pathway to novel ligands with unique properties for catalysis or materials science.

Design of Photoactive or Fluorescent Derivatives for Research Tools

The intrinsic electronic properties of the thiazole ring make it a core component of many fluorescent molecules. By incorporating an azetidine ring, researchers can fine-tune the photophysical properties of these molecules to create advanced research tools.

The "Janelia Fluor" (JF) dyes are a prime example of this strategy. The introduction of an azetidine ring in place of traditional dialkylamino groups on rhodamine dyes led to fluorescent probes with superior brightness and photostability. This structural modification allows for precise, rational tuning of the dye's color and chemical properties across the visible spectrum. Further modifications, such as fluorination, can shift the dye's equilibrium towards the fluorescent form, enhancing its performance in cellular imaging.

The development of thiazolo[5,4-d]thiazole (TTz) derivatives highlights another avenue for creating photoactive materials. These rigid, planar, and conjugated molecules are inherently fluorescent and have been studied for their photophysical properties in the solid state. By modifying the substituents on the TTz core, researchers can control the crystal packing, which in turn dictates the fluorescence emission color, spanning from blue to orange-red.

Below is a table summarizing key properties of some azetidinyl-thiazole and related fluorescent probes.

Probe NameTarget/ApplicationKey FeatureFluorescence EnhancementSource
Azetidinyl Malachite Green (Aze-MG) Fluorogen-Activating Proteins (FAPs)Enhanced brightness and photostability2.6-fold over standard MG
Thiazole Orange (TO) Analogues dsDNABecome strongly fluorescent upon bindingSignificant
TO-Oligonucleotide Probes DNA and RNA targetsHigh duplex stability and mismatch discriminationUp to 44-fold
Janelia Fluor (JF) Dyes Cellular imaging (e.g., self-labeling tags)High brightness and photostabilitySuperior to traditional rhodamines
Thiazolo[5,4-d]thiazole (TTz) Derivatives Solid-state optical devicesTunable emission color based on crystal packingN/A

Opportunities in Materials Science through Molecular Engineering

The molecular engineering of azetidinyl-thiazole scaffolds opens up intriguing possibilities in materials science. The ability to control intermolecular interactions and solid-state packing through chemical modification is key to designing new materials with desirable optical and electronic properties.

The study of thiazolo[5,4-d]thiazole derivatives demonstrates a clear link between molecular structure, crystal packing (e.g., herringbone vs. slipped stacks), and photophysical properties. This understanding allows for the rational design of small molecule dyes for solid-state applications in photonics and optoelectronics, such as in organic light-emitting diodes (OLEDs).

The rigidity imparted by the azetidine ring, combined with the conjugated π-system of the thiazole ring, can be exploited to create molecules with specific liquid crystalline or self-assembly properties. The formation of well-defined coordination polymers and metal-organic frameworks using these scaffolds as ligands is another promising direction. Such materials could find applications as chemical sensors, where the adsorption of analytes into the porous structure induces a detectable change in luminescence.

Addressing Synthetic Challenges and Enhancing Methodological Efficiency

While the azetidinyl-thiazole scaffold holds great promise, its synthesis presents certain challenges. The construction of the strained four-membered azetidine ring often requires specific synthetic strategies. Similarly, the synthesis of substituted thiazoles can involve harsh reagents or produce unwanted byproducts.

Modern synthetic chemistry is focused on overcoming these hurdles by developing more efficient and environmentally friendly methodologies. Key areas of improvement include:

Multicomponent Reactions: Combining three or more reactants in a single step to build complex molecules, which increases efficiency and reduces waste.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or polyethylene glycol (PEG).

Catalysis: Using recyclable and non-toxic catalysts, such as silica-supported acids or nanoparticles, to promote reactions under milder conditions.

Microwave and Ultrasonic Irradiation: Employing alternative energy sources to accelerate reaction times and improve yields.

For example, a one-pot synthesis of 2-aminothiazole derivatives has been reported using N-bromosuccinimide (NBS) and thiourea (B124793) in PEG-400 under microwave irradiation, demonstrating a green and efficient approach. These advancements are crucial for making azetidinyl-thiazole scaffolds more accessible for widespread research and application.

Identification of Research Gaps and Emerging Areas for Further Investigation

Despite significant progress, the full potential of azetidinyl-thiazole scaffolds is yet to be realized. Several research gaps and emerging areas warrant further investigation.

One of the most significant gaps is in the coordination chemistry of these compounds. The field of azetidine-based ligands is still in its infancy, and a systematic study of how the azetidinyl-thiazole scaffold coordinates with a wider range of metals could lead to novel catalysts, sensors, or magnetic materials.

Another emerging area is the development of covalent probes and inhibitors . A recent study identified azetidinyl oxadiazoles as novel, cysteine-selective reactive groups that function through a ring-opening mechanism. Exploring whether the 5-(azetidin-3-yl)thiazole core can be engineered to react covalently with specific biological targets in a similar manner could yield powerful tools for chemical biology.

Further research is also needed in materials science . While initial studies on thiazolo[5,4-d]thiazole are promising, the systematic exploration of how the azetidine moiety influences the solid-state properties of thiazole-based organic semiconductors and emitters is largely untouched.

Finally, expanding the library of photoactive probes based on this scaffold is a continuous goal. Creating probes that are excitable by longer wavelengths (near-infrared) would be highly beneficial for deep-tissue in vivo imaging. The continued evolution of scaffolds like the Janelia Fluor dyes suggests that further chemical innovation on the azetidinyl-thiazole framework will yield even more powerful tools for observing the intricate workings of biological systems.

Q & A

Q. What are the established synthetic pathways for 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole?

The synthesis typically involves coupling azetidine derivatives with thiazole precursors. For example, benzimidazole-thiazole hybrids are synthesized via nucleophilic substitution or cyclocondensation reactions under reflux using polar aprotic solvents (e.g., DMSO) and catalysts like triethylamine. Reaction optimization includes controlling stoichiometry and temperature (80–100°C) to minimize by-products . Purification often employs column chromatography, with structural validation via 1^1H/13^13C NMR and IR spectroscopy .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H NMR identifies substituent environments (e.g., CH3_3-C=N at δ 2.4–2.6 ppm; thiazole-H at δ 7.2–7.5 ppm) .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles. For example, fused bicyclic systems adopt chair conformations, with R-factors < 0.06 ensuring accuracy .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Common assays include:

  • Enzyme inhibition : Cholinesterase inhibition using AChE/BChE from Electrophorus electricus or equine serum .
  • Receptor binding : Radioligand displacement assays for metabotropic glutamate receptors (e.g., mGluR5 antagonism) .
  • Cytotoxicity : MTT assays on cell lines to assess IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be improved for thiazole-azetidine hybrids?

Key strategies include:

  • Catalyst optimization : Transition metals (e.g., CuI) or organocatalysts enhance cyclization efficiency .
  • Solvent selection : Polar solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • By-product mitigation : Use scavenger resins or gradient chromatography to isolate pure products .

Q. How are discrepancies between experimental and computational spectroscopic data resolved?

  • DFT calculations : Compare experimental 1^1H NMR shifts with Gaussian/B3LYP-optimized structures to identify tautomers or protonation states .
  • Dynamic NMR : Variable-temperature studies detect conformational exchange (e.g., hindered rotation in amide bonds) .
  • X-ray refinement : SHELXL’s TWIN/BASF commands model disorder or twinning in crystals .

Q. What approaches validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Cryo-EM : Resolve compound-bound protein structures at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.